Ceftizoxime Sodium is a semi-synthetic, third-generation cephalosporin antibiotic. [] It is classified as a beta-lactam antibiotic, known for its broad-spectrum antibacterial activity. [] In scientific research, Ceftizoxime Sodium serves as a valuable tool for studying bacterial resistance mechanisms, evaluating the efficacy of novel antibiotic combinations, and exploring its potential applications in various biological systems. [, ]
Ceftizoxime sodium is a third-generation cephalosporin antibiotic primarily used for treating various bacterial infections. It is classified under beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity. Ceftizoxime sodium is effective against a broad spectrum of gram-positive and gram-negative bacteria, making it a valuable option in clinical settings.
Ceftizoxime sodium is synthesized from ceftizoxime, which is derived from the fermentation of certain strains of bacteria or through semi-synthetic processes. The compound is typically administered parenterally, as it is not effectively absorbed when taken orally.
The synthesis of ceftizoxime sodium involves several key steps, typically starting from 7-aminocephalosporanic acid. Various synthetic routes have been developed, with notable methods including:
Technical details regarding the synthesis often include the use of solvents such as dimethylformamide and various catalysts to optimize yield and purity .
Ceftizoxime sodium has a complex molecular structure characterized by its beta-lactam ring and thiazole side chain. The molecular formula is with a molecular weight of approximately 405.38 g/mol.
Ceftizoxime sodium undergoes various chemical reactions, particularly in its interactions with bacterial enzymes:
Technical details about these reactions often involve kinetic studies and spectroscopic analyses to understand the stability and reactivity of ceftizoxime sodium under different conditions .
Ceftizoxime sodium exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This process involves:
Data from pharmacodynamic studies indicate that ceftizoxime demonstrates time-dependent killing characteristics against susceptible organisms .
Relevant data indicate that ceftizoxime sodium maintains stability for a specified duration under recommended storage conditions .
Ceftizoxime sodium is utilized in various scientific and clinical applications:
The versatility of ceftizoxime sodium in both therapeutic and diagnostic contexts underscores its importance in modern medicine .
Ceftizoxime sodium (C₁₃H₁₂N₅NaO₅S₂, MW 405.38 g/mol) exhibits distinctive stability against class A β-lactamases due to its 7-aminothiazolyl oxime side chain and C3′ quaternary ammonium moiety [4] [7]. Unlike earlier cephalosporins, its oxime group sterically hinders nucleophilic attack by serine residues in ESBL active sites. Kinetic studies demonstrate that ceftizoxime’s hydrolysis rate (kcat/KM) by TEM-1 β-lactamase is 500-fold lower than benzylpenicillin, primarily due to reduced acylation efficiency (k2 = 0.03 s⁻¹) [7]. CTX-M enzymes show marginally higher activity against ceftizoxime than TEM variants, but 10-fold lower activity compared to cefotaxime hydrolysis due to ceftizoxime’s smaller R1 side chain avoiding steric clashes with the Ω-loop (Table 1) [7].
Table 1: Comparative Hydrolysis Rates of Cephalosporins by Class A β-Lactamases
Antibiotic | TEM-1 (kcat/KM, M⁻¹s⁻¹) | CTX-M-15 (kcat/KM, M⁻¹s⁻¹) | Structural Determinant of Stability |
---|---|---|---|
Ceftizoxime | 1.2 × 10³ | 2.8 × 10³ | Sterically shielded β-lactam ring |
Cefotaxime | 4.5 × 10² | 1.4 × 10⁵ | Flexible methoxyimino side chain |
Ceftazidime | 8.0 × 10¹ | 3.1 × 10² | Carboxypropylidene side chain |
Molecular dynamics simulations reveal that ceftizoxime’s C3′ ammonium group stabilizes the acyl-enzyme complex by forming electrostatic interactions with Asn104 in TEM β-lactamases, delaying deacylation [7]. However, mutations at Ambler positions 238 (Gly→Ser) or 104 (Arg→Ser) reduce ceftizoxime stability by 4-fold, enabling β-lactamase expansion toward ceftizoxime hydrolysis in ESBL variants [7].
Ceftizoxime’s antimicrobial activity stems from its high affinity for essential PBPs, particularly PBP2 in Neisseria gonorrhoeae and PBP3 in Enterobacteriaceae. Crystallographic studies show that ceftizoxime’s aminothiazolyl oxime side chain occupies the active site groove of PBP2, forming hydrogen bonds with Ser310 (SXXK motif) and Lys498 (KTG motif) [3] [8]. The C3′ quaternary ammonium group enhances binding through hydrophobic interactions with Phe504 and Val547, achieving an inhibition constant (Ki) of 0.8 μM—comparable to cefotaxime but 5-fold lower than ceftazidime [8].
Table 2: Binding Kinetics of Ceftizoxime Against Clinically Relevant PBPs
PBP Target | Organism | Ki (μM) | Acylation Rate (k2, s⁻¹) | Resistance Mutations |
---|---|---|---|---|
PBP2 | N. gonorrhoeae | 0.8 ± 0.2 | 1.5 × 10⁻³ | G545S, F504L, N512Y |
PBP3 | E. coli | 0.3 ± 0.1 | 2.1 × 10⁻³ | D349N, P333L |
PBP2a (MRSA) | S. aureus | >500 | <1 × 10⁻⁵ | Native low affinity |
Mosaic PBP2 variants in resistant N. gonorrhoeae strains (e.g., H041 lineage) contain G545S and F504L mutations that restrict conformational flexibility required for ceftizoxime binding [8]. The G545S substitution sterically hinders β3-strand rotation, preventing formation of the oxyanion hole necessary for acylation. This reduces ceftizoxime’s second-order acylation rate (k2/Ks) by 1,200-fold compared to wild-type PBP2 [8]. Similarly, in E. coli, PBP3 mutations (D349N) decrease ceftizoxime affinity by disrupting electrostatic interactions with the C4 carboxylate [3].
Ceftizoxime’s spectrum and resistance profile diverge significantly from other third-generation cephalosporins due to distinct C7 and C3 substituents:
Ceftriaxone/Cefotaxime vs. Ceftizoxime: Ceftriaxone’s aminothiazolyl (methoxyimino) side chain enhances CTX-M binding but increases susceptibility to ESBL hydrolysis. CTX-M-15 hydrolyzes cefotaxime 50-fold faster than ceftizoxime due to optimal accommodation of cefotaxime’s methoxy group in the CTX-M active site [7]. Conversely, ceftizoxime’s compact R1 group provides superior stability against OXA-type enzymes (hydrolysis rate <1% of ceftazidime) [4] [7].
Ceftazidime vs. Ceftizoxime: Ceftazidime’s carboxypropylidene side chain confers anti-pseudomonal activity but increases vulnerability to AmpC β-lactamases. Ceftizoxime lacks this activity but exhibits 8-fold lower MICs against ESBL-producing Klebsiella pneumoniae due to reduced β-lactamase induction [1] [5]. Molecular modeling shows ceftazidime’s bulky R1 group triggers allosteric expansion in PER-1 β-lactamases, a mechanism not observed with ceftizoxime [7].
Cefiderocol Cross-Resistance: Although cefiderocol’s siderophore moiety enhances penetration, ceftizoxime retains activity against some cefiderocol-resistant A. baumannii strains lacking CARB-type β-lactamases [4]. This highlights ceftizoxime’s utility against isolates resistant to newer cephalosporins.
Table 3: Pharmacodynamic Comparison of Third-Generation Cephalosporins
Parameter | Ceftizoxime | Ceftriaxone | Ceftazidime |
---|---|---|---|
ESBL Hydrolysis Rate* | 1.0 (Reference) | 25.4 | 18.9 |
PBP2 Affinity (Kd, nM) | 800 | 750 | 2,500 |
Anti-Pseudomonal | No | No | Yes |
MRSA Coverage | No | No | No |
Relative to ceftizoxime for CTX-M-15 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7